molecular formula C13H19NO3 B14395746 Propan-2-yl (4-ethoxy-3-methylphenyl)carbamate CAS No. 88715-26-8

Propan-2-yl (4-ethoxy-3-methylphenyl)carbamate

Cat. No.: B14395746
CAS No.: 88715-26-8
M. Wt: 237.29 g/mol
InChI Key: CZYWRWQHNKESFA-UHFFFAOYSA-N
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Description

Propan-2-yl (4-ethoxy-3-methylphenyl)carbamate is a chemical compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and industrial processes. This compound is characterized by its unique structure, which includes an isopropyl group, an ethoxy group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-ethoxy-3-methylphenyl)carbamate typically involves the reaction of 4-ethoxy-3-methylphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with the isopropyl group to form the final carbamate product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-ethoxy-3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbamate derivatives, while reduction can produce amines and alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Propan-2-yl (4-ethoxy-3-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit certain enzymes in plants.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-ethoxy-3-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often related to metabolic processes and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate
  • Propan-2-yl (4-ethoxy-3-(ethoxymethyl)phenyl)carbamate

Uniqueness

Propan-2-yl (4-ethoxy-3-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of enzyme inhibition.

Properties

CAS No.

88715-26-8

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

propan-2-yl N-(4-ethoxy-3-methylphenyl)carbamate

InChI

InChI=1S/C13H19NO3/c1-5-16-12-7-6-11(8-10(12)4)14-13(15)17-9(2)3/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

CZYWRWQHNKESFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)C

Origin of Product

United States

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